molecular formula C12H17NO3S B3872778 4-(2-Ethylanilino)-1,1-dioxothiolan-3-ol

4-(2-Ethylanilino)-1,1-dioxothiolan-3-ol

Cat. No.: B3872778
M. Wt: 255.34 g/mol
InChI Key: RLDPGUMJZNEKKX-UHFFFAOYSA-N
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Description

4-(2-Ethylanilino)-1,1-dioxothiolan-3-ol is a sulfolane derivative characterized by a tetrahydrothiophene-1,1-dioxide (thiolan-1,1-dioxide) core substituted at the 3-position with a hydroxyl group and at the 4-position with a 2-ethylanilino moiety. The 1,1-dioxo group confers enhanced polarity and metabolic stability compared to non-oxidized thiolanes. The 2-ethylanilino substituent introduces aromaticity and moderate hydrophobicity, which may influence receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

4-(2-ethylanilino)-1,1-dioxothiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-2-9-5-3-4-6-10(9)13-11-7-17(15,16)8-12(11)14/h3-6,11-14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDPGUMJZNEKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2CS(=O)(=O)CC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylanilino)-1,1-dioxothiolan-3-ol typically involves the reaction of 2-ethylaniline with a thiolane derivative under specific conditions. One common method involves the nucleophilic substitution of a halogenated thiolane with 2-ethylaniline in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylanilino)-1,1-dioxothiolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The ethylaniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfone derivatives, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-(2-Ethylanilino)-1,1-dioxothiolan-3-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Ethylanilino)-1,1-dioxothiolan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the ethylaniline moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural and molecular differences between 4-(2-Ethylanilino)-1,1-dioxothiolan-3-ol and related compounds:

Compound Name Substituent (R Group) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Ethylphenylamino C₁₃H₁₈N₂O₃S ~282.36* Aromatic, hydrophobic substituent; potential CNS activity due to anilino group
4-(Benzylamino)-1,1-dioxothiolan-3-ol Benzylamino C₁₁H₁₅NO₃S 253.31 Increased lipophilicity; benzyl group may enhance membrane permeability
4-[4-(2-Chlorophenyl)piperazin-1-yl]-1,1-dioxothiolan-3-ol 2-Chlorophenylpiperazinyl C₁₄H₁₉ClN₂O₃S 330.83 Bulky substituent; chlorine enhances electronegativity and receptor affinity
4-Hydrazinyl-1,1-dioxothiolan-3-ol Hydrazinyl C₄H₉N₂O₃S 165.19 Polar, reactive group; potential toxicity (GHS hazard warnings)
4-(2-Hydroxyethylamino)-1,1-dioxothiolan-3-ol 2-Hydroxyethylamino C₆H₁₃NO₄S 195.24 Hydrophilic; hydroxyl group improves solubility in aqueous media
4-(Methylamino)-1,1-dioxothiolan-3-ol Methylamino C₅H₁₁NO₃S 165.21 Small substituent; likely high metabolic clearance

*Calculated based on molecular formula.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Ethylanilino)-1,1-dioxothiolan-3-ol
Reactant of Route 2
4-(2-Ethylanilino)-1,1-dioxothiolan-3-ol

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